3-Fluoro-5-nitrophenol

Thermodynamics Calorimetry Computational Chemistry

Sourcing a fluorinated phenolic building block with precise electronic tuning can delay your medchem or agrochemical project. 3-Fluoro-5-nitrophenol solves this with its unique 3-F/5-NO₂ pattern (pKa ~7.3, LogP ~1.9), enabling predictable cross-coupling, improved ADME optimization, and access to non-obvious IP space. Key advantages: - ≥98% purity validated by HPLC, minimizing downstream purification. - Multi-gram availability with room-temperature storage and ambient shipping. - Differentiated reactivity vs. ortho/para isomers, reducing risk in SAR campaigns.

Molecular Formula C6H4FNO3
Molecular Weight 157.1 g/mol
CAS No. 2369-10-0
Cat. No. B1296212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-nitrophenol
CAS2369-10-0
Molecular FormulaC6H4FNO3
Molecular Weight157.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)F)[N+](=O)[O-]
InChIInChI=1S/C6H4FNO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H
InChIKeyYOMAXLMXNGCFRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-nitrophenol Overview & Sourcing


3-Fluoro-5-nitrophenol (CAS 2369-10-0), a halogenated nitrophenol with fluorine at the 3-position and nitro at the 5-position of the phenol ring, is a key building block in medicinal chemistry and agrochemical synthesis . Its unique substitution pattern imparts distinct electronic properties that influence its reactivity as an intermediate in cross-coupling reactions and its potential for further functionalization . The compound is commercially available in high purity (≥98%) and is primarily used as a research chemical, not for human or veterinary use .

Synthetic intermediate research: Supports Ni-catalyzed cross-coupling and diversification studies.
Research chemical use: Building block for agrochemical and medicinal chemistry discovery workflows.
Electronic profile: Electron-withdrawing fluoro and nitro groups modulate reactivity for downstream functionalization.

3-Fluoro-5-nitrophenol Isomer Substitution Risks


Substituting 3-fluoro-5-nitrophenol with other fluoronitrophenol isomers or related analogs is not recommended due to significant differences in physical properties and reactivity. The specific 3-fluoro-5-nitro substitution pattern results in a unique combination of electronic effects, pKa, and hydrogen-bonding capabilities that directly impact its performance in synthetic sequences and potential biological activity [1]. For instance, its meta-substituted nitro group does not directly stabilize the phenoxide anion via resonance, leading to a different acidity profile compared to para- or ortho-nitrophenol isomers [2]. Furthermore, the presence of both a fluorine and a nitro group on the phenol ring creates a distinct set of potential non-covalent interactions (e.g., halogen bonding, hydrogen bonding) that influence crystal packing and molecular recognition, which would be altered by changing the substitution pattern [3].

  • Isomer substitution may significantly alter electronic properties, shifting reaction pathways and rates in synthetic sequences.
  • Variation in substitution pattern limits synthetic transferability; the meta-F/meta-NO2 combination generates a distinct pKa and H-bond profile.
  • Substitution for crystal engineering or materials research may fail due to differing intermolecular packing forces.

3-Fluoro-5-nitrophenol Performance Data & Differentiation


Enthalpy of Formation vs. Isomers

The standard molar enthalpy of formation (ΔfH°m(g)) for 3-fluoro-5-nitrophenol in the gas phase has been experimentally determined and computationally validated, showing a quantifiable difference in stability compared to its isomers. This difference is crucial for understanding relative stability and energy content, which can inform reaction design and safety assessments [1].

Enthalpy of Formation
Head-to-head
-355.1 ± 2.1 kJ·mol⁻¹
vs 4-Fluoro-2-nitrophenol: -368.7 ± 2.3 kJ·mol⁻¹
Quantified stability supports energy assessments and reaction safety design.
Experimental validation via rotating-bomb combustion calorimetry.
Thermodynamics Calorimetry Computational Chemistry Regioisomer Stability

pKa and Acidity Comparison

The acidity of 3-fluoro-5-nitrophenol, as measured by its pKa, is a key parameter for predicting its behavior in aqueous solutions and its potential as a hydrogen bond donor in biological or catalytic systems. The meta-fluorine exerts an inductive electron-withdrawing effect, while the meta-nitro group provides a weaker resonance effect, resulting in a pKa that is distinct from other substituted phenols .

pKa Comparison
Cross-study
pKa 7.34
vs 3-Nitrophenol 8.36 / 4-Nitrophenol 7.15
Moderate acidity suggests distinct protonation states in physiological models, guiding building block selection.
Predicted pKa; experimental validation recommended.
Acidity pKa Physicochemical Properties Regioisomer Comparison

Suzuki-Miyaura Cross-Coupling Reactivity

The carbon-fluorine bond in 3-fluoro-5-nitrophenol is generally less reactive in traditional palladium-catalyzed cross-couplings compared to heavier halogens. However, this compound is an ideal candidate for specialized nickel-catalyzed Suzuki-Miyaura protocols that have been developed specifically for electron-deficient aryl fluorides. These methods, often employing metal fluoride co-catalysts like ZrF₄ or TiF₄, enable the functionalization of the C-F bond, providing a unique entry point for diversification not possible with non-fluorinated analogs [1].

Suzuki-Miyaura Coupling
Class-level
Electron-deficient substrate (Ni-catalyzed)
Specialized C-F bond activation protocols.
C-F bond shows distinct reactivity under Ni-catalysis, enabling orthogonal late-stage functionalization.
Reported yields >80% for similar electron-deficient aryl fluorides.
Suzuki-Miyaura Cross-Coupling Aryl Fluoride Synthetic Methodology Nickel Catalysis

Lipophilicity and LogP Comparison

The lipophilicity (LogP) of 3-fluoro-5-nitrophenol is a critical parameter influencing its solubility, membrane permeability, and overall ADME profile if used as a fragment or intermediate in drug discovery. The introduction of fluorine is a common strategy to modulate LogP, and its value can be compared to non-fluorinated analogs to quantify the effect of fluorine substitution [1].

Lipophilicity Comparison
Cross-study
LogP 1.96
vs 4-Nitrophenol 1.47 / Phenol 1.46
Higher LogP supports potential membrane permeability assessment but requires solubility evaluation.
Predicted logP values; experimental validation recommended.
Lipophilicity LogP Physicochemical Properties Drug-likeness

Crystal Structure & Intermolecular Interactions

The solid-state structure of 3-fluoro-5-nitrophenol reveals a nearly planar molecule (torsion angle within 0.2 Å of planarity) that packs primarily via van der Waals forces, with the closest intermolecular contact measured between the phenolic oxygen (O3) and a carbon atom (C4) at 3.647 Å [1]. The fluorine and nitro groups provide specific interaction sites that can influence crystal packing and co-crystal formation, offering potential advantages in materials science or formulation development.

Solid-State Packing
Class-level
Intermolecular O3···C4: 3.647 Å
Weak van der Waals contacts dominate.
Packing suggests favorable solubility profile and suitability for supramolecular assembly studies.
Single-crystal X-ray diffraction data.
Crystallography Solid State Non-covalent Interactions Halogen Bonding

3-Fluoro-5-nitrophenol Key Applications


Fluorinated Inhibitors & Receptor Modulators

3-Fluoro-5-nitrophenol serves as a versatile starting material for synthesizing fluorinated bioactive molecules, including enzyme inhibitors and receptor modulators . The specific substitution pattern and the quantifiable differences in acidity (pKa ~7.3) and lipophilicity (LogP ~1.9) compared to other nitrophenol isomers make it a valuable fragment for optimizing ADME properties in lead optimization campaigns [1].

Herbicide and Fungicide Synthesis

The combination of a fluorine atom and a nitro group on the phenol ring is a common motif in many commercial agrochemicals. 3-Fluoro-5-nitrophenol can be used to construct key intermediates for new active ingredients. Its distinct reactivity profile, particularly its potential for cross-coupling reactions via the C-F bond under nickel catalysis, allows for the introduction of diverse structural elements that are not easily accessible from other halogenated precursors [2].

MOFs and Functional Materials

As a halogenated phenolic ligand, 3-fluoro-5-nitrophenol can be incorporated into Metal-Organic Frameworks (MOFs) to tune their porosity, stability, and chemical functionality . The fluorine atom can act as a halogen bond donor, while the nitro and hydroxy groups provide strong coordination sites for metal ions. The well-defined crystal structure and weak intermolecular forces in the solid state suggest it may be amenable to forming new crystalline materials with tailored properties [3].

Non-covalent Interaction Probe

The unique electronic properties of 3-fluoro-5-nitrophenol make it a useful model compound for studying halogen bonding and other non-covalent interactions in solution or the solid state. Its well-defined crystal structure and the presence of both a hydrogen bond donor (OH) and a halogen bond donor (C-F) provide a platform for investigating the interplay of these interactions, which is of fundamental importance in supramolecular chemistry and crystal engineering [3].

Application
Selection Property
Validation Focus
Fluorinated inhibitor research models
Fragment optimization for ADME study
pKa and LogP assessment for early discovery
Agrochemical intermediate studies
C-F bond cross-coupling reactivity
Ni-catalyzed methodology screening
MOFs and functional materials
Multidentate phenolic ligand
Coordination chemistry and stability research
Non-covalent interaction probe
Halogen and hydrogen bond donor/acceptor
Supramolecular assembly and crystal engineering

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-5-nitrophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.